2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14159610 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
2,3-Dimethyl-6-{[3-(1-Methyl-1H-Imidazol-2-yl)-1-Piperidinyl]carbonyl}-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-5-one and its derivatives have shown promising results in cancer research. A study by Mallesha et al. (2012) focused on synthesizing derivatives of a similar compound, demonstrating significant antiproliferative effects against various human cancer cell lines. This suggests potential for these compounds in developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Role in Synthesis of Heterocyclic Compounds
The compound and its related structures play a crucial role in the synthesis of various heterocyclic compounds. Studies have detailed the synthesis of new pyridazin-6-ones, pyridazin-6-imines, and other related compounds, indicating the versatility of this chemical structure in creating diverse molecules with potential pharmaceutical applications (Sayed, Khalil, Ahmed, & Raslan, 2002).
Aerobic Iron(III)-Catalyzed Direct Formylation
In a study by Shijian, Chen, and Liu (2016), an aerobic iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine was developed, where a compound similar to the one was used. This demonstrates its use in novel chemical synthesis processes, particularly in creating structurally diverse derivatives in moderate to good yields (Xiang Shijian, Huoji Chen, & Qiang Liu, 2016).
Metal-Free Synthesis Approaches
Compounds like this compound have been studied in metal-free synthesis approaches. Patel et al. (2016) reported a metal-free synthesis method that is both novel and economical. Such research highlights the compound's role in facilitating greener and more sustainable chemical synthesis processes (Om P. S. Patel, Anand, Maurya, & Yadav, 2016).
Antioxidant Activity Evaluation
Another significant application lies in evaluating antioxidant activity. Chaban et al. (2013) explored the antioxidant properties of novel derivatives, indicating the potential of these compounds in developing new antioxidant agents (T. Chaban, Ogurtsov, I. Chaban, Klenina, & Komarytsia, 2013).
Synthesis of Pyrimidine Linked Heterocyclics
Deohate and Palaspagar (2020) worked on synthesizing pyrimidine-linked heterocyclic compounds, demonstrating the compound's role in creating molecules with potential insecticidal and antibacterial properties (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Crystal and Molecular Structure Studies
The compound's derivatives have also been studied for their crystal and molecular structures, providing valuable insights for the development of new pharmaceuticals (Karczmarzyk & Malinka, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3-dimethyl-6-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11-12(2)26-18-20-9-14(17(25)23(11)18)16(24)22-7-4-5-13(10-22)15-19-6-8-21(15)3/h6,8-9,13H,4-5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDWFRVQVPJYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)N3CCCC(C3)C4=NC=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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